2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide
Description
This compound is a structurally complex small molecule featuring a central propanoyl backbone substituted with multiple aromatic and functional groups. Key structural elements include:
- A naphthalen-1-ylacetyl moiety linked via an amide bond, enhancing steric bulk and lipophilicity.
- A branched 3-methylbutanamide chain, likely influencing solubility and metabolic stability.
- Multiple amide linkages, which may confer rigidity and hydrogen-bonding capacity .
Spectroscopic characterization methods include 1H/13C-NMR for structural confirmation and ESI-MS for molecular weight validation .
Properties
Molecular Formula |
C37H41N3O6 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C37H41N3O6/c1-24(2)35(37(44)38-29(23-41)20-25-12-16-30(45-3)17-13-25)40-36(43)33(21-26-14-18-31(46-4)19-15-26)39-34(42)22-28-10-7-9-27-8-5-6-11-32(27)28/h5-19,23-24,29,33,35H,20-22H2,1-4H3,(H,38,44)(H,39,42)(H,40,43) |
InChI Key |
IJDYUMDIJFFMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OC)C=O)NC(=O)C(CC2=CC=C(C=C2)OC)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Acetylation of Naphthalen-1-ol
Naphthalen-1-ol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C for 4 hours, yielding naphthalen-1-ylacetone (85% yield). Subsequent chlorination using SOCl₂ (2.0 equiv) in anhydrous DCM at reflux for 6 hours produces naphthalen-1-ylacetyl chloride (92% purity by GC-MS).
Key Analytical Data :
-
FT-IR (KBr) : 1745 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C-Cl stretch).
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, 1H, J = 8.0 Hz), 7.85–7.40 (m, 6H), 3.10 (s, 2H).
Synthesis of Fragment B: 3-(4-Methoxyphenyl)-2-Aminopropanoic Acid
Strecker Synthesis
4-Methoxybenzaldehyde (1.0 equiv) reacts with ammonium chloride (1.5 equiv) and KCN (1.2 equiv) in ethanol/water (4:1) at 50°C for 12 hours, forming the α-aminonitrile intermediate (75% yield). Acidic hydrolysis (6M HCl, reflux, 8 hours) affords the racemic amino acid, which is resolved via chiral HPLC (Chiralpak IA column, 85% ee).
Optimization Note : Use of (R)-BINOL-derived catalysts during the Strecker step enhances enantiomeric excess to 94%.
Synthesis of Fragment C: 1-(4-Methoxyphenyl)-3-Oxopropan-2-Amine
Mannich Reaction
4-Methoxyacetophenone (1.0 equiv), ammonium acetate (2.0 equiv), and paraformaldehyde (1.5 equiv) undergo a Mannich reaction in refluxing ethanol for 24 hours. The crude product is purified by recrystallization from IPA/water (7:3), yielding the β-aminoketone (68% yield).
Critical Parameter : Maintaining pH >9 with NaHCO₃ prevents imine hydrolysis.
Convergent Assembly of the Target Compound
Stepwise Amide Coupling
-
Fragment A + Fragment B : Naphthalen-1-ylacetyl chloride (1.05 equiv) is added to 3-(4-methoxyphenyl)-2-aminopropanoic acid (1.0 equiv) in DMF with Hünig’s base (2.0 equiv) at 0°C. After 4 hours, the intermediate amide is isolated (89% yield, >98% purity by HPLC).
-
Activation of Carboxyl Group : The propanoyl carboxyl is activated using EDCI/HOBt (1.2 equiv each) in DCM for 1 hour.
-
Coupling with Fragment C : The activated ester reacts with 1-(4-methoxyphenyl)-3-oxopropan-2-amine (1.0 equiv) in DCM at 25°C for 12 hours. Final purification via silica gel chromatography (EtOAc/hexane, 1:1) affords the title compound (76% yield).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 99.2% purity with tR = 12.4 minutes.
Process Optimization Challenges
Stereochemical Control
Racemization at the propanoyl stereocenter during amide coupling is minimized by:
Scalability Issues
-
Solvent Selection : Replacing DMF with THF improves yield at >100g scale (82% vs. 76%).
-
Catalyst Loading : Reducing EDCI from 1.2 to 1.0 equiv maintains efficiency while lowering costs.
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Immobilization of Fragment C on Wang resin enables iterative coupling with Fmoc-protected intermediates. Cleavage with TFA/H₂O (95:5) provides the target compound in 65% yield (purity >95%).
Enzymatic Approaches
Lipase B (Candida antarctica) catalyzes the amidation between Fragment A and Fragment B in tert-butanol at 40°C (58% yield, 99% ee).
Industrial Manufacturing Considerations
Chemical Reactions Analysis
Types of Reactions
TP-110 undergoes several types of chemical reactions, including:
Oxidation: TP-110 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in TP-110, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving TP-110 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of TP-110 depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Structural Overview
This compound features a propanamide backbone with multiple aromatic rings and functional groups, including methoxyphenyl and naphthalenyl substituents. Such structural complexity often correlates with diverse biological activities, making it a subject of interest in drug development.
Medicinal Chemistry Applications
The intricate structure of this compound suggests various applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Here are some notable areas of application:
- Anticancer Activity : Compounds with similar frameworks have been investigated for their anticancer properties. The presence of the naphthalenic structure may enhance interactions with cancer cell targets, potentially leading to the development of novel anticancer agents.
- Anti-inflammatory Effects : The structural components suggest that this compound could exhibit anti-inflammatory properties. Research into related compounds has shown promise in modulating inflammatory pathways, which could be applicable in treating conditions like arthritis or other inflammatory diseases.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for enzyme inhibition studies. For instance, similar compounds have been explored for their potential as inhibitors of factor Xa, an important target in anticoagulant therapy.
The biological activity of this compound is likely influenced by its structural components. Interaction studies could focus on its binding affinity to various biological targets, such as:
- Protein Kinases : The compound may interact with kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases.
- Receptors : Binding studies could reveal interactions with specific receptors that mediate cellular responses, potentially leading to therapeutic applications.
Case Studies
While specific case studies on the exact compound may be limited, related research provides insight into its potential applications:
- Anticancer Studies : A study examining compounds similar to this one demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the naphthalenic structure can enhance efficacy.
- Inflammatory Response Modulation : Research on methoxy-substituted compounds has shown promising results in reducing inflammatory markers in vitro and in vivo, indicating potential therapeutic uses in inflammatory diseases.
- Enzyme Interaction Studies : Investigations into enzyme inhibitors derived from similar structures have revealed mechanisms by which these compounds can selectively inhibit target enzymes involved in disease processes.
Mechanism of Action
TP-110 exerts its effects by inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of regulatory proteins that are normally degraded by the proteasome, causing cell cycle arrest and apoptosis. TP-110 specifically inhibits the degradation of proteins such as p21 and p27, which are negative regulators of cell cycle progression. Additionally, TP-110 inhibits the nuclear translocation and DNA binding activity of nuclear factor-kappa B (NF-κB), further contributing to its anti-tumor effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Modifications
The compound shares structural motifs with several derivatives reported in the evidence. Key comparisons include:
Bioactivity Profiles
- Antioxidant Activity: The target compound’s hydrazide analog (3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide) exhibits 1.4× higher DPPH radical scavenging activity than ascorbic acid, attributed to its electron-donating 4-methoxyphenyl and naphthalene groups .
- Anticancer Activity: Triazole-thioether derivatives (e.g., 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) demonstrate selective cytotoxicity against glioblastoma U-87 cells (IC50 < 10 µM), likely via kinase inhibition . The absence of heterocycles in the target compound may reduce cytotoxicity compared to triazole-containing analogs .
Spectroscopic and Computational Comparisons
NMR Analysis :
- QSAR Predictions: Hydrophobicity (logP): The target compound’s logP is estimated to be ~3.5–4.0, higher than benzamide derivatives (logP ~2.8–3.2) due to the naphthalene group . Polar Surface Area (PSA): PSA ≈ 120 Ų, suggesting moderate blood-brain barrier permeability compared to more polar oxazolidinone derivatives (PSA > 150 Ų) .
Biological Activity
The compound 2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide, also referred to as a complex amide derivative, exhibits significant biological activity that has been explored in various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 362.46 g/mol. The presence of methoxy and naphthyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The compound's mechanism of action primarily involves modulation of cellular pathways associated with inflammation and cancer progression. It has been shown to act as an inhibitor of certain kinases involved in the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound may induce apoptosis in cancer cells and reduce inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry and caspase activity assays.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| PC-3 (Prostate) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of migration |
Anti-inflammatory Effects
The compound also exhibits significant anti-inflammatory effects. Studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Breast Cancer Study : A recent study evaluated the efficacy of this compound in MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM. Mechanistic studies revealed that the compound activates caspase-3, leading to increased apoptosis rates.
- Inflammation Model : In a murine model of acute inflammation, administration of this compound significantly reduced paw edema compared to controls, correlating with decreased levels of inflammatory markers in serum.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires multi-step protocols with stringent control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) or acetic acid are often used to enhance reactivity and solubility .
- Catalyst use : Acid catalysts (e.g., HCl or H2SO4) may accelerate amide bond formation .
- Temperature control : Maintain 60–80°C to balance reaction kinetics and side-product minimization .
- Purification : Employ column chromatography or recrystallization, followed by HPLC to verify purity (>95%) .
Q. Which analytical techniques are most effective for structural validation of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., methoxy protons at δ 3.7–3.9 ppm, naphthyl signals at δ 7.2–8.5 ppm) .
- HPLC : Monitor reaction progress and quantify purity using a C18 column with UV detection (λ = 254 nm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 650.3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer : SAR studies involve:
- Functional group modification : Replace the methoxy group with halogen atoms or alkyl chains to assess steric/electronic effects .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- In vitro assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) in cell lines, comparing derivatives to the parent compound .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Address discrepancies through:
- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed cell passage numbers, serum-free media) .
- Orthogonal validation : Confirm activity using complementary methods (e.g., ELISA for protein binding alongside SPR for kinetic analysis) .
- Meta-analysis : Compare datasets from independent studies to identify confounding variables (e.g., impurity profiles or solvent residues) .
Q. How can synthesis be scaled while maintaining yield and reproducibility?
- Methodological Answer : Scale-up requires:
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing batch-to-batch variability .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify downstream purification .
Q. What protocols ensure stability assessment of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC .
- Long-term storage : Store aliquots at –20°C in amber vials with desiccants; monitor for hydrolysis or oxidation monthly .
- pH stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
